DCVC vs. DCVG: Chronic Cytotoxicity in Human Renal Proximal Tubule Cells
In a 10-day continuous exposure study using primary human renal proximal tubule cells (HRPTC), the glutathione conjugate DCVG exhibited approximately 2.5-fold greater cytotoxic potency than DCVC [1]. The observed difference in EC50 values highlights the distinct toxicodynamic profiles of these sequentially formed metabolites, indicating that DCVC is not simply a less potent version of its glutathione precursor.
| Evidence Dimension | Cytotoxicity (EC50) over 10 days |
|---|---|
| Target Compound Data | EC50 ≈ 7.5 μM |
| Comparator Or Baseline | S-(1,2-dichlorovinyl)glutathione (DCVG) EC50 ≈ 3 μM |
| Quantified Difference | DCVG is ~2.5-fold more potent than DCVC (EC50 3 μM vs 7.5 μM) |
| Conditions | Primary human renal proximal tubule cells (HRPTC), 10-day continuous exposure |
Why This Matters
This quantitative difference demonstrates that DCVC and DCVG are not interchangeable tools for chronic nephrotoxicity modeling, and DCVC's distinct EC50 is critical for experimental design.
- [1] Lock EA, Barth JL, Argraves WS, Schnellmann RG. Changes in gene expression in human renal proximal tubule cells exposed to low concentrations of S-(1,2-dichlorovinyl)-L-cysteine, a metabolite of trichloroethylene. Toxicol Appl Pharmacol. 2006 Oct 15;216(2):319-30. doi:10.1016/j.taap.2006.05.013 View Source
